3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
CAS No.: 2640966-60-3
Cat. No.: VC11851675
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640966-60-3 |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-25(12-10-23)18-21-6-4-17(22-18)24-7-1-2-8-24/h3-6,14H,1-2,7-12H2 |
| Standard InChI Key | SGZJDHVZPBMULQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N |
| Canonical SMILES | C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of three primary moieties:
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Pyridine-4-carbonitrile: A six-membered aromatic ring with a nitrile group at position 4, enhancing electrophilicity and hydrogen-bonding potential .
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Piperazine bridge: A six-membered diamine ring providing conformational flexibility and serving as a linker .
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Pyrimidine-pyrrolidine subunit: A pyrimidine ring substituted with a pyrrolidine group, contributing to hydrophobic interactions and target selectivity .
The SMILES notation (C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N) and InChIKey (SGZJDHVZPBMULQ-UHFFFAOYSA-N) confirm the connectivity and stereochemical arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₇ | |
| Molecular Weight | 335.4 g/mol | |
| Topological Polar SA | 85.5 Ų | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 4 |
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution
The synthesis typically involves sequential nucleophilic substitutions:
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Pyrimidine Functionalization: 4-Chloro-2-(piperazin-1-yl)pyrimidine reacts with pyrrolidine to form the pyrrolidine-substituted pyrimidine intermediate.
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Piperazine Coupling: The intermediate undergoes Buchwald-Hartwig amination with 3-bromo-4-cyanopyridine under palladium catalysis.
Reaction Conditions:
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Catalyst: Pd(OAc)₂/Xantphos
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Solvent: Dimethylacetamide (DMA)
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Temperature: 100–120°C, 12–24 hours
Challenges in Purification
The compound’s high polarity necessitates chromatographic purification using reverse-phase C18 columns, with reported yields of 45–60%.
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≥10 mM) and dichloromethane; insoluble in aqueous buffers at physiological pH.
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Stability: Stable at −20°C for 6 months; degrades upon prolonged exposure to light or moisture.
Table 2: Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, pyridine), 3.85–3.70 (m, 8H, piperazine), 2.75 (m, 4H, pyrrolidine) | |
| HRMS | [M+H]⁺ m/z calc. 336.1821, found 336.1818 |
Biological Activity and Mechanistic Insights
Muscarinic Receptor Antagonism
Structural analogs (e.g., M₄ receptor antagonists) demonstrate submicromolar IC₅₀ values in cAMP assays, suggesting potential for neurological disorder therapeutics . The pyrrolidine-pyrimidine moiety may engage in π-π stacking with receptor aromatic residues, while the nitrile group stabilizes interactions via dipole-dipole forces .
Kinase Inhibition Profiling
Pyrimidine-piperazine derivatives exhibit inhibitory activity against TBK1 and IKKε, kinases implicated in autoimmune diseases and cancer . Molecular docking studies predict binding to the ATP pocket, with a computed ΔG of −9.2 kcal/mol .
Applications in Drug Discovery
Neurodegenerative Disease Candidates
The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) positions it as a lead for Alzheimer’s disease, targeting β-amyloid aggregation pathways .
Anticancer Scaffold Optimization
In glioblastoma cell lines (U87-MG), analogs reduce viability by 60% at 10 μM via apoptosis induction, linked to caspase-3/7 activation .
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